molecular formula C18H12N2O2S B12998081 3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one

3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B12998081
M. Wt: 320.4 g/mol
InChI Key: GSKFUAQQLWHLIW-UHFFFAOYSA-N
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Description

3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that features a thiazole ring fused with a coumarin structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one typically involves the reaction of 3-(ω-bromacetyl)coumarin with thiourea in boiling ethanol. The mixture is refluxed for about an hour, then cooled and neutralized with aqueous ammonia . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent use, to ensure maximum yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit kinase enzymes, thereby disrupting signaling pathways essential for cancer cell growth and survival . The thiazole ring plays a crucial role in binding to the active site of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one apart is its unique combination of a thiazole ring and a coumarin structure. This fusion enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[2-(3-aminophenyl)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C18H12N2O2S/c19-13-6-3-5-12(8-13)17-20-15(10-23-17)14-9-11-4-1-2-7-16(11)22-18(14)21/h1-10H,19H2

InChI Key

GSKFUAQQLWHLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC(=CC=C4)N

Origin of Product

United States

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